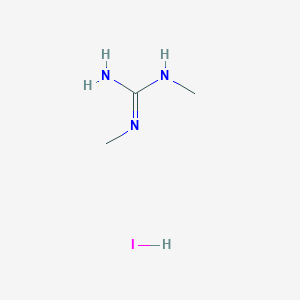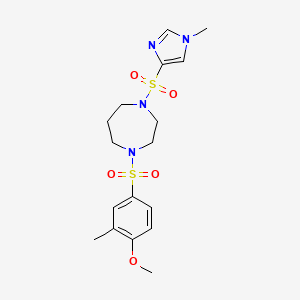
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea" is a derivative of the diaryl urea class, which is significant in medicinal chemistry due to its antiproliferative properties against various cancer cell lines. Although the exact compound is not directly mentioned in the provided papers, similar derivatives have been synthesized and evaluated for their potential as anticancer agents. These compounds generally consist of an aryl group attached to a urea moiety, which is further substituted with various functional groups that can influence their biological activity .
Synthesis Analysis
The synthesis of diaryl urea derivatives typically involves the reaction of an aryl isocyanate with an amine. In the context of the provided papers, the synthesis of these compounds is not described in detail, but it can be inferred that similar synthetic strategies could be applied to the compound . The synthesis of such compounds is crucial as it allows for the creation of a library of derivatives with varying substituents, which can then be screened for biological activity .
Molecular Structure Analysis
The molecular structure of diaryl ureas is characterized by the presence of a urea linkage between two aryl rings. The presence of substituents such as chloro, trifluoromethyl, and pyrimidinyl groups can significantly affect the compound's electronic distribution, conformation, and overall molecular shape, which in turn can influence its interaction with biological targets. The specific interactions between these functional groups and the target proteins are critical for the compound's antiproliferative activity .
Chemical Reactions Analysis
Diaryl ureas can undergo various chemical reactions, including hydrolysis of the urea linkage, which can lead to the formation of the corresponding amines and isocyanates. The substituents on the aryl rings can also participate in reactions, such as nucleophilic aromatic substitution or oxidation, depending on their chemical nature. These reactions can be important for the metabolic fate of the compounds in biological systems .
Physical and Chemical Properties Analysis
The physical and chemical properties of diaryl ureas, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like trifluoromethyl groups can increase the compound's lipophilicity, potentially affecting its bioavailability and distribution within the body. The pyrrolidinyl and pyrimidinyl groups may also contribute to the compound's ability to form hydrogen bonds, which can be important for its interaction with biological targets .
Propriétés
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[(2-pyrrolidin-1-ylpyrimidin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClF3N5O/c18-14-4-3-11(9-13(14)17(19,20)21)25-16(27)23-10-12-5-6-22-15(24-12)26-7-1-2-8-26/h3-6,9H,1-2,7-8,10H2,(H2,23,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDBSAHCOFPGBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=CC(=N2)CNC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClF3N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-((2-(pyrrolidin-1-yl)pyrimidin-4-yl)methyl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-3-hydroxy-3-(4-methoxyphenyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B3002857.png)
![2-methyl-N-[2-[3-[2-(4-methylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]benzamide](/img/structure/B3002859.png)




![2-[[7-(3-Bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonyl)-5-oxa-2-azaspiro[3.4]octan-7-yl]oxy]acetic acid](/img/structure/B3002868.png)
![2-(2,3,4,7,8,9-hexahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazine-2-carbonyl)-4H-chromen-4-one](/img/structure/B3002872.png)
![3-(3-Methoxyphenyl)-6-[({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)thio]pyridazine](/img/structure/B3002873.png)
![ethyl 6-amino-5-cyano-2-{[(3-cyano-4,5,6-trimethylpyridin-2-yl)sulfanyl]methyl}-4-(2-iodophenyl)-4H-pyran-3-carboxylate](/img/structure/B3002874.png)
![2-[1-(4-Nitrophenyl)-2,5-dioxoazolidin-3-ylthio]benzoic acid](/img/structure/B3002876.png)


![7-(4-(2,5-dimethylbenzyl)piperazine-1-carbonyl)-5-(2-methoxyethyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B3002880.png)